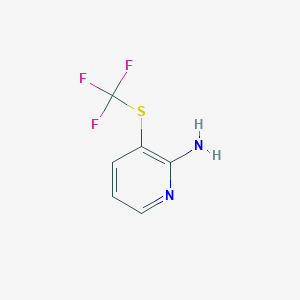

3-(Trifluoromethylthio)pyridin-2-amine

Description

Structure

2D Structure

Properties

IUPAC Name |

3-(trifluoromethylsulfanyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2S/c7-6(8,9)12-4-2-1-3-11-5(4)10/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWRAVLHAIJDSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-chloropyridine with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of 3-(Trifluoromethylthio)pyridin-2-amine often employs a vapor-phase reactor, which includes a catalyst fluidized-bed phase and an empty phase. In the fluidized-bed phase, fluorination proceeds immediately after chlorination of the methyl group of 3-picoline, resulting in the production of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethylthio)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.

Substitution: Nucleophilic substitution reactions can replace the trifluoromethylthio group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Compounds with a trifluoromethyl group.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(Trifluoromethylthio)pyridin-2-amine is C₆H₅F₃N₂S, with a molecular weight of 194.18 g/mol. The trifluoromethylthio group significantly influences the compound's reactivity and biological activity, enhancing its lipophilicity, which aids in membrane penetration.

Pharmaceutical Applications

This compound has shown potential as a lead compound in drug development due to its biological activities:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics targeting resistant strains of bacteria.

- Cancer Treatment : The compound acts as a selective inhibitor of urokinase plasminogen activator (uPA), which plays a critical role in cancer metastasis by degrading the extracellular matrix. This inhibition can potentially reduce cancer spread and improve treatment outcomes.

- Inflammatory Diseases : Compounds similar to this compound have been studied for their ability to inhibit the IKK complex, which is involved in the NF-kB signaling pathway. This pathway is crucial in inflammatory responses, making these compounds relevant for treating autoimmune diseases and cancers associated with chronic inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interactions : The compound interacts with various enzymes, influencing their activity and function. It has been reported to modulate key signaling pathways such as MAPK/ERK, which are involved in cell proliferation and differentiation .

- Cellular Effects : Studies have shown that this compound affects gene expression and cellular metabolism, indicating its potential use in therapeutic applications targeting specific cellular pathways.

Material Science Applications

In addition to its pharmaceutical uses, this compound is explored for applications in material science:

- Synthesis of Advanced Materials : The compound serves as a building block for synthesizing more complex molecules used in developing materials with specific properties such as thermal stability and resistance to degradation.

Research Findings and Case Studies

Several studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethylthio)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit enzymes and disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Substituent Variations and Structural Analogues

The following compounds share structural similarities with 3-(Trifluoromethylthio)pyridin-2-amine, differing primarily in substituent groups, which influence their physicochemical and functional properties.

Table 1: Key Structural and Chemical Properties

Functional Group Impact on Properties

Electron-Withdrawing vs. Electron-Donating Groups :

- The -SCF₃ group in this compound is a strong electron-withdrawing group, enhancing electrophilicity and metabolic stability compared to analogs like 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine , where the methoxy (-OCH₃) group is electron-donating .

- The -OCF₃ group in 3-(Trifluoromethoxy)pyridin-2-amine offers similar electronegativity but lower chemical stability under acidic conditions compared to -SCF₃ .

Lipophilicity and Solubility :

- The -SCF₃ group increases lipophilicity (LogP ≈ 2.5), making this compound more membrane-permeable than the -OCH₃ analog (LogP ≈ 1.8) .

- Bulky substituents like -C≡C-Si(CH₃)₃ in 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine reduce solubility in polar solvents but enhance compatibility with silicon-based materials .

Thermal and Chemical Stability :

- 3-Iodo-5-(trifluoromethyl)pyridin-2-amine exhibits lower thermal stability due to the labile iodine atom, limiting its use in high-temperature reactions .

- The -CHF₂ group in 3-(Difluoromethyl)pyridin-2-amine provides moderate stability but lower resistance to oxidative degradation compared to -SCF₃ .

Biological Activity

3-(Trifluoromethylthio)pyridin-2-amine is a compound that has garnered attention due to its significant biological activity, particularly in the context of medicinal chemistry and pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound, with the chemical formula C7H6F3N2S, features a pyridine ring substituted with a trifluoromethylthio group. This unique structure influences its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.

- Antimicrobial Properties : It has shown potential as an antimicrobial agent against various pathogens.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with key biological pathways that regulate cell growth and survival.

- Inhibition of Androgen Receptor Pathways : Some studies have suggested that compounds similar to this compound can inhibit androgen receptor signaling, which is crucial in prostate cancer progression .

- Impact on Cell Cycle Regulation : Research indicates that this compound may interfere with cell cycle checkpoints, leading to apoptosis in cancer cells.

Antitumor Activity

A study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. The IC50 values for different cell lines were determined, highlighting its potency:

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 (Prostate) | 5.4 |

| MDA-MB-231 (Breast) | 4.8 |

| A549 (Lung) | 6.1 |

These findings support the hypothesis that this compound could be developed into a therapeutic agent for cancer treatment.

Antimicrobial Efficacy

In another study, the antimicrobial properties of this compound were assessed against several bacterial strains. The results demonstrated significant inhibition zones, indicating effective antimicrobial activity:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

These results suggest that the compound could be a candidate for developing new antimicrobial therapies.

Q & A

Q. What are the key synthetic routes for preparing 3-(Trifluoromethylthio)pyridin-2-amine?

- Methodological Answer: The synthesis of this compound typically involves functionalization of the pyridine ring via nucleophilic substitution or coupling reactions. For example:

- Trifluoromethylthio Introduction: A common approach involves reacting a halogenated pyridine precursor (e.g., 3-iodopyridin-2-amine) with a trifluoromethylthio source (e.g., CuSCF₃) under copper-mediated conditions. Reaction optimization may require inert atmospheres and elevated temperatures (60–100°C) .

- Protection-Deprotection Strategies: Protecting the amine group (e.g., with Boc) before introducing the trifluoromethylthio moiety can prevent side reactions. Subsequent deprotection yields the target compound .

Table 1: Example Reaction Conditions for Trifluoromethylthio Introduction

| Precursor | Reagent | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Iodopyridin-2-amine | CuSCF₃ | CuI | 80°C | 65–75 | Adapted from |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR confirm the presence of the trifluoromethylthio group (δ ~43–45 ppm for ¹⁹F) and amine protons (δ ~5–6 ppm for ¹H) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 223.05 for C₆H₅F₃N₂S) .

- High-Performance Liquid Chromatography (HPLC): Purity >98% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the primary applications of this compound in pharmaceutical research?

- Methodological Answer:

- Kinase Inhibitor Development: The compound’s pyridine core and electron-withdrawing trifluoromethylthio group make it a scaffold for kinase inhibitors. For example, derivatives of pyridin-2-amine have shown inhibitory activity against TrkA kinase (IC₅₀ < 100 nM) .

- Bioisostere Design: The trifluoromethylthio group serves as a bioisostere for sulfonamides or nitro groups, enhancing metabolic stability in drug candidates .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

- Methodological Answer:

- Catalyst Screening: Transition-metal catalysts (e.g., Pd/Cu systems) improve coupling efficiency. For example, Pd(OAc)₂ with Xantphos ligand increases yields by 20% in cross-coupling reactions .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while minimizing decomposition .

- Temperature Control: Gradual heating (ramping from 25°C to 80°C) reduces side reactions during trifluoromethylthio introduction .

Q. How do computational methods aid in understanding the reactivity of this compound?

- Methodological Answer:

- Density Functional Theory (DFT): Calculated Fukui indices identify nucleophilic/electrophilic sites on the pyridine ring, guiding regioselective modifications .

- Molecular Docking: Simulations predict binding interactions with biological targets (e.g., kinases), as demonstrated for structurally related pyridin-2-amine derivatives .

- Solubility Prediction: COSMO-RS models estimate solubility in organic/aqueous mixtures, critical for formulation studies .

Q. What are the challenges in analyzing biological interactions of this compound using in vitro assays?

- Methodological Answer:

- Solubility Limitations: The compound’s hydrophobicity (logP ~2.5) may require DMSO stock solutions, which can interfere with cell-based assays. Precipitate formation at concentrations >10 µM necessitates dilution optimization .

- Metabolic Stability: Cytochrome P450 enzymes may degrade the trifluoromethylthio group. Use of liver microsome assays (e.g., human S9 fraction) quantifies metabolic half-life .

- Off-Target Effects: Counter-screening against related kinases (e.g., TrkB/C) ensures selectivity. For example, KRC-108 (a pyridin-2-amine derivative) showed >50-fold selectivity for TrkA over TrkB .

Safety and Handling

- Storage: Store at room temperature in inert atmospheres (e.g., argon) to prevent oxidation. Protect from light to avoid decomposition .

- Hazard Mitigation: Use PPE (gloves, goggles) due to skin/eye irritation risks (R36/R43). In case of exposure, rinse with water for 15 minutes and seek medical attention .

Data Contradictions and Resolutions

- Synthesis Yields: Reported yields for trifluoromethylthio introduction vary (50–75%). Contradictions arise from differing catalyst purity or solvent grades. Standardization of reagents and anhydrous conditions improves reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.